molecular formula C12H13F2NO B13489024 (1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide

(1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide

Cat. No.: B13489024
M. Wt: 225.23 g/mol
InChI Key: LODBPYKQZLIZLG-UHFFFAOYSA-N
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Description

(1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide is a synthetic organic compound It is characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group and a phenylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Phenylcarboxamide Group: This can be done through an amide coupling reaction using phenylamine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The phenyl group or the difluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its difluoromethyl group can influence its binding affinity and specificity.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their anti-inflammatory, antiviral, and anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels. The difluoromethyl group can enhance its metabolic stability and binding affinity, while the phenylcarboxamide group can contribute to its overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide is unique due to its specific combination of a cyclobutane ring, a difluoromethyl group, and a phenylcarboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide

InChI

InChI=1S/C12H13F2NO/c13-11(14)8-6-9(7-8)12(16)15-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,15,16)

InChI Key

LODBPYKQZLIZLG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)NC2=CC=CC=C2)C(F)F

Origin of Product

United States

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